3-Ethylhexahydro-1-methyl-2H-azepin-2-one
Overview
Description
3-Ethylhexahydro-1-methyl-2H-azepin-2-one, also known as EMAO, is a cyclic tertiary amine that has gained significant attention in the scientific community due to its unique properties and potential applications. EMAO has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 3-Ethylhexahydro-1-methyl-2H-azepin-2-one is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors in the brain. 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor, both of which are involved in the regulation of neuronal activity. 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has also been shown to inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters that play a key role in mood regulation.
Biochemical And Physiological Effects
3-Ethylhexahydro-1-methyl-2H-azepin-2-one has been shown to have a range of biochemical and physiological effects. In animal studies, 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has been shown to improve cognitive function and memory retention. It has also been shown to have anxiolytic and antidepressant effects, potentially through its modulation of neurotransmitter receptors. 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has also been investigated for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
3-Ethylhexahydro-1-methyl-2H-azepin-2-one has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be improved through recrystallization. 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has a high yield, making it cost-effective for large-scale experiments. However, 3-Ethylhexahydro-1-methyl-2H-azepin-2-one also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has not been extensively studied in humans, and its safety profile is not well-established.
Future Directions
There are several future directions for research on 3-Ethylhexahydro-1-methyl-2H-azepin-2-one. One area of interest is the development of 3-Ethylhexahydro-1-methyl-2H-azepin-2-one-based drugs for the treatment of various neurological disorders. Another area of research is the synthesis of new 3-Ethylhexahydro-1-methyl-2H-azepin-2-one analogs with improved properties, such as increased potency or selectivity. Additionally, 3-Ethylhexahydro-1-methyl-2H-azepin-2-one could be further investigated for its potential applications in material science, particularly in the synthesis of new polymers with unique properties.
Scientific Research Applications
3-Ethylhexahydro-1-methyl-2H-azepin-2-one has been studied for its potential application in various scientific fields, including organic chemistry, drug discovery, and material science. It has been used as a chiral auxiliary in asymmetric synthesis and as a building block in the synthesis of complex organic molecules. 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has also been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, depression, and schizophrenia. In material science, 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has been used as a monomer in the synthesis of polymers with unique properties.
properties
IUPAC Name |
3-ethyl-1-methylazepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-8-6-4-5-7-10(2)9(8)11/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJZVJYUCAHEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975299 | |
Record name | 3-Ethyl-1-methylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylhexahydro-1-methyl-2H-azepin-2-one | |
CAS RN |
59891-41-7 | |
Record name | 3-Ethylhexahydro-1-methyl-2H-azepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59891-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylhexahydro-1-methyl-2H-azepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059891417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-1-methylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylhexahydro-1-methyl-2H-azepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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